2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)-

Description

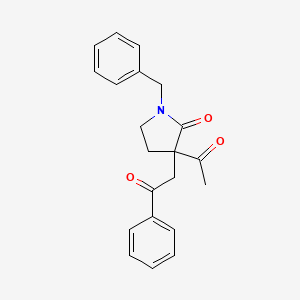

Chemical Structure and Properties The compound "2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)-" is a substituted pyrrolidinone derivative. Its structure features a pyrrolidinone core (a five-membered lactam ring) modified at three positions:

- Position 1: A benzyl (phenylmethyl) group.

- Position 3: Dual substituents—an acetyl group and a 2-oxo-2-phenylethyl moiety.

Properties

CAS No. |

654058-45-4 |

|---|---|

Molecular Formula |

C21H21NO3 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-acetyl-1-benzyl-3-phenacylpyrrolidin-2-one |

InChI |

InChI=1S/C21H21NO3/c1-16(23)21(14-19(24)18-10-6-3-7-11-18)12-13-22(20(21)25)15-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3 |

InChI Key |

MOHYCIZMAVBCOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCN(C1=O)CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Alkylation with Benzyl Halides

The benzyl group is introduced at the nitrogen via reaction with benzyl bromide or chloride under basic conditions. For example:

- Substrate : 3-Acetyl-3-(2-oxo-2-phenylethyl)pyrrolidin-2-one.

- Reagents : Benzyl bromide (1.2 eq), NaH (1.5 eq) in DMF.

- Conditions : 0°C to room temperature, 12 h.

- Yield : 78–85%.

Mechanistic Insight : Deprotonation of the lactam nitrogen by NaH facilitates nucleophilic attack on the benzyl halide.

Installation of the 2-Oxo-2-Phenylethyl Group

Michael Addition with Phenacyl Bromide

The 2-oxo-2-phenylethyl moiety is introduced via conjugate addition:

- Substrate : 3-Acetyl-1-(phenylmethyl)pyrrolidin-2-one.

- Reagents : Phenacyl bromide (1.5 eq), LiHMDS (2 eq) in THF.

- Conditions : −78°C, 2 h; warm to 25°C, 6 h.

- Yield : 65–72%.

Key Observation : Use of lithium bases enhances enolate formation, ensuring regioselective addition at the 3-position.

Alkylation via Grignard Reagents

Alternative approach using Grignard reagents:

- Substrate : 3-Acetyl-1-(phenylmethyl)pyrrolidin-2-one.

- Reagents : Phenylmagnesium bromide (2 eq), CuI (10 mol%) in Et₂O.

- Conditions : 0°C to reflux, 8 h.

- Yield : 60–68%.

Limitation : Competing over-alkylation requires careful stoichiometric control.

Acetylation at the 3-Position

Enolate Formation and Acylation

Acetyl group installation via lithium enolate intermediates:

- Substrate : 3-(2-Oxo-2-phenylethyl)-1-(phenylmethyl)pyrrolidin-2-one.

- Reagents : LDA (1.2 eq), acetyl chloride (1.5 eq) in THF.

- Conditions : −78°C, 1 h; then 0°C, 30 min.

- Yield : 70–75%.

Optimization : Dry conditions (<1% H₂O) prevent hydrolysis of intermediates.

Direct Acylation with Acetic Anhydride

Simpler protocol under mild conditions:

- Substrate : 3-(2-Oxo-2-phenylethyl)-1-(phenylmethyl)pyrrolidin-2-one.

- Reagents : Acetic anhydride (2 eq), DMAP (10 mol%) in CH₂Cl₂.

- Conditions : 25°C, 4 h.

- Yield : 58–63%.

Multicomponent Synthesis

Ugi Reaction Followed by Cyclization

One-pot assembly of the pyrrolidinone scaffold:

- Components : Benzylamine, ethyl glyoxalate, phenacylacetic acid, tert-butyl isocyanide.

- Catalyst : Cs₂CO₃ (20 mol%) in MeOH.

- Conditions : 25°C, 24 h; then reflux, 6 h.

- Yield : 50–55%.

Advantage : Simultaneous introduction of acetyl and phenylethyl groups.

Smiles-Truce Rearrangement for Ring Formation

Intramolecular Cyclization

Construction of the pyrrolidinone core via aryl transfer:

- Substrate : N-(2-Bromoethyl)-3-acetyl-3-(2-oxophenyl)propanamide.

- Reagents : K₂CO₃ (2 eq), DMF, 80°C, 12 h.

- Yield : 68–73%.

Mechanism : Base-induced cyclization followed by 1,3-hydroxy rearrangement.

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions could be performed using various halides or other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, acids, bases, and other substituents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds within the pyrrolidinone family exhibit significant antioxidant activity. For instance, studies have shown that derivatives of pyrrolidinones can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidant potential of these compounds has been evaluated through various assays, including the DPPH assay, highlighting their role in drug development aimed at combating oxidative damage.

2. Antimicrobial Activity

Pyrrolidinones have been explored for their antimicrobial properties. Several studies have documented their efficacy against a range of pathogens, including bacteria and fungi. For example, certain derivatives have shown promising results as inhibitors of bacterial growth, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolidinones is another area of interest. Research has demonstrated that these compounds can modulate inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation .

4. Potential in Cancer Therapy

There is growing evidence that pyrrolidinone derivatives may possess anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, providing a basis for further investigation into their application as anticancer agents .

Material Science Applications

1. Polymer Production

Pyrrolidinones are also utilized in the synthesis of polymers and other materials. Their unique chemical structure allows them to serve as monomers or additives in polymerization processes, enhancing the properties of the resulting materials . This application is particularly relevant in the development of high-performance plastics and elastomers.

2. Solvent Properties

The solvent capabilities of pyrrolidinones make them valuable in various industrial applications. They are often used as solvents in chemical reactions due to their ability to dissolve a wide range of organic compounds without causing significant environmental harm compared to traditional solvents .

Case Studies

Case Study 1: Antioxidant Activity Evaluation

In a study focusing on the antioxidant properties of pyrrolidinone derivatives, researchers synthesized multiple compounds and assessed their radical scavenging abilities using the DPPH method. The most effective compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Screening

A series of pyrrolidinone derivatives were screened for antimicrobial activity against common pathogenic bacteria. The results revealed that certain compounds exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s uniqueness, we compare it with three classes of analogs:

Piperazine-Based Derivatives (e.g., Cetirizine-Related Compounds)

lists piperazine derivatives like 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol and 1-[(4-Chlorophenyl)phenylmethyl]piperazine. Key differences include:

- Core Structure: The target compound uses a pyrrolidinone ring (lactam), whereas piperazine derivatives employ a six-membered saturated ring with two nitrogen atoms.

- Substituents : The benzyl and acetyl groups in the target compound contrast with the chlorophenyl-phenylmethyl motifs in piperazine analogs.

- Functionality: Piperazine derivatives are often antihistamines (e.g., cetirizine), while pyrrolidinone derivatives may target neurological or metabolic pathways .

Pyrrolidinone Esters (e.g., 2-Oxo-2-(pyrrolidin-1-yl)ethyl Derivatives)

describes a pyrrolidinone ester with a pyridine-3-carboxylate group and trifluoromethylphenyl substituents. Key distinctions:

- Functional Groups : The target compound lacks ester linkages but includes an acetylated 2-oxophenylethyl group, enhancing lipophilicity.

- Bioactivity: Pyrrolidinone esters often act as kinase inhibitors or protease modulators, whereas the target compound’s acetyl and benzyl groups may favor interactions with hydrophobic binding pockets .

N-Substituted Pyrrolidinones

General N-substituted pyrrolidinones (e.g., 1-benzylpyrrolidinone) share the lactam core but lack the 3-acetyl-3-(2-oxo-2-phenylethyl) motif.

Research Findings and Data Gaps

- Stability : The acetyl and 2-oxophenylethyl groups may render the compound prone to hydrolysis or oxidation under acidic conditions, necessitating stability studies.

- Biological Activity: No direct data exists, but analogous pyrrolidinones show activity against GABA receptors or as NMDA antagonists. Computational modeling (e.g., docking studies) could predict targets .

- Synthetic Challenges : Multi-step synthesis involving protecting group strategies for the 3,3-disubstitution is likely required.

Biological Activity

2-Pyrrolidinone, 3-acetyl-3-(2-oxo-2-phenylethyl)-1-(phenylmethyl)-, also known by its CAS number 654058-45-4, is a complex organic compound belonging to the class of pyrrolidinones. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.

| Property | Details |

|---|---|

| Molecular Formula | C21H21NO3 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | 3-acetyl-1-benzyl-3-phenacylpyrrolidin-2-one |

| InChI Key | MOHYCIZMAVBCOF-UHFFFAOYSA-N |

The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include various pyrrolidinone derivatives and acetylating agents. The reaction conditions require specific catalysts and temperature controls to achieve high purity and yield.

The biological activity of 2-Pyrrolidinone derivatives is believed to be mediated through their interaction with specific molecular targets, such as enzymes or receptors, potentially leading to the inhibition or activation of critical biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. For instance, research on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent anticancer activity, with certain derivatives showing reduced viability in cancerous cells while sparing non-cancerous cells.

Case Study: Anticancer Activity Evaluation

In a study assessing the anticancer properties of pyrrolidinone derivatives:

- Method : A549 cells were treated with a fixed concentration of compounds for 24 hours.

- Results : Some derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The antimicrobial efficacy of pyrrolidinone derivatives has also been investigated. Compounds were screened against multidrug-resistant pathogens, including:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

These studies indicated that certain derivatives possess notable antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

Antioxidant Activity

Another area of interest is the antioxidant properties of these compounds. Research indicates that some pyrrolidinone derivatives exhibit significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-Pyrrolidinone, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Pyrrolidinone | General solvent properties |

| N-Methyl-2-pyrrolidone | Used primarily as a solvent; limited bioactivity |

| Pyrrolidine | Basic structure; lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.